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Compound Name: 2-Fluoro-4-nitrotoluene

Cat. No.: B045272

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

2-Fluoro-4-nitrotoluene is a key aromatic intermediate characterized by the presence of a
fluorine atom, a nitro group, and a methyl group on a benzene ring. This unique combination of
functional groups imparts distinct reactivity, making it a valuable and versatile building block in
organic synthesis. Its utility spans the synthesis of a wide range of complex molecules,
including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1]
[2] The electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic
ring for nucleophilic aromatic substitution, while the methyl and nitro groups offer sites for
various chemical transformations. This guide provides a comprehensive overview of the
properties, key reactions, and applications of 2-Fluoro-4-nitrotoluene, complete with detailed
experimental protocols and visual diagrams to aid researchers in its practical application.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-Fluoro-4-nitrotoluene
is essential for its safe handling and effective use in synthesis. The following tables summarize
its key properties and spectroscopic data.

Table 1: Physical and Chemical Properties of 2-Fluoro-4-nitrotoluene
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Property Value Reference(s)
CAS Number 1427-07-2 [3114]
Molecular Formula C7HeFNO:2 [3]
Molecular Weight 155.13 g/mol [3]
White to light yellow crystalline
Appearance _ [5]
powder or solid
Melting Point 31-35°C [3][4]
Boiling Point 65-68 °C at 2 mmHg [3114]
Insoluble in water; soluble in
Solubility polar organic solvents like [6]
DMSO and DMF.
Table 2: Spectroscopic Data of 2-Fluoro-4-nitrotoluene
Spectrum Type Key Peaks/Shifts Reference(s)

H NMR (CDCls, 500 MHz)

5 8.24-8.25 (m, 1H), 7.75-7.76
(m, 1H), 6.95-6.96 (m, 1H),
2.38 (s, 3H)

[5]

13C NMR

Data not fully available in

search results.

Infrared (IR)

Specific peak data not fully
available in search results.

[1]

Key Chemical Reactions and Transformations

2-Fluoro-4-nitrotoluene can undergo a variety of chemical transformations, making it a

versatile precursor for a wide range of functionalized molecules. The primary reaction pathways

involve modifications of the nitro group, the methyl group, and nucleophilic substitution of the

fluorine atom.

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/222704
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8379153.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/222704
https://www.sigmaaldrich.com/HK/zh/product/aldrich/222704
https://wap.guidechem.com/question/how-to-synthesize-2-fluoro-4-n-id122358.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/222704
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8379153.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/222704
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8379153.htm
https://wap.guidechem.com/question/what-are-the-applications-and--id128206.html
https://www.benchchem.com/product/b045272?utm_src=pdf-body
https://wap.guidechem.com/question/how-to-synthesize-2-fluoro-4-n-id122358.html
https://m.chemicalbook.com/SpectrumEN_1427-07-2_IR2.htm
https://www.benchchem.com/product/b045272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4 Intermediate Products )
e Key Reactions /\/
Nitro Group Reduction 2-Fluoro-4-nitrobenzoic acid
e.g., Hz, PIC . —
or SnClz, HCI /
Methyl Group Oxidation P> 2-Fluoro-4-nitrobenzaldehyde
2-Fluoro-4-nitrotoluene Nu: (€.g., RaNH, RO™) (Nucleophilic Aromatic Substitution (SNAr)) E\l-AryI/AIkyl-2-f|uoro-4-nitrot0|uenes)
e.g., Suzuki, Buchwald-Hartwig
NBS, BPO [~ \
(Palladium»CataIyzed Cross-CoupIing) | Biaryl Derivatives
Methyl Group Bromination P> 2-Fluoro-4-nitrobenzyl bromide
. J . J

Click to download full resolution via product page

Figure 1: Key reaction pathways of 2-Fluoro-4-nitrotoluene.

Nucleophilic Aromatic Substitution (SNAr)
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The fluorine atom in 2-Fluoro-4-nitrotoluene is activated towards nucleophilic aromatic
substitution by the strong electron-withdrawing effect of the para-nitro group. This allows for the
facile displacement of the fluoride ion by a variety of nucleophiles, such as amines and
alkoxides. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, thus
accelerating the rate-determining nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents.
Common methods include catalytic hydrogenation (e.g., Hz over Pd/C) or chemical reduction
with metals in acidic media (e.g., SnCl2/HCI). This transformation is a crucial step in the
synthesis of many pharmaceutical intermediates, as it introduces a versatile amino group that
can be further functionalized.[6]

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid or an aldehyde. Strong oxidizing agents
like potassium permanganate (KMnOa) are typically used to convert the methyl group to a
carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid.[7] Milder or more controlled oxidation
methods can lead to the formation of 2-fluoro-4-nitrobenzaldehyde.[8]

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong, under specific palladium-catalyzed conditions, 2-
Fluoro-4-nitrotoluene can participate in cross-coupling reactions such as the Suzuki-Miyaura,
Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are powerful tools for
the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of
complex molecular architectures.

Bromination of the Methyl Group

The methyl group can be brominated using N-bromosuccinimide (NBS) and a radical initiator
like benzoyl peroxide (BPO) to form 2-fluoro-4-nitrobenzyl bromide. This intermediate is a
useful electrophile for introducing the 2-fluoro-4-nitrophenylmethyl moiety.[9]

Applications in Organic Synthesis
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2-Fluoro-4-nitrotoluene serves as a critical starting material in the synthesis of numerous
high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Enzalutamide

A prominent application of 2-Fluoro-4-nitrotoluene is in the synthesis of Enzalutamide, a non-
steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[5] The
synthesis involves a multi-step sequence starting with the oxidation of the methyl group of 2-
Fluoro-4-nitrotoluene.
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Figure 2: Synthetic pathway to Enzalutamide from 2-Fluoro-4-nitrotoluene.
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Synthesis of Benzimidazoles

2-Fluoro-4-nitrotoluene can be used as a precursor for the synthesis of substituted
benzimidazoles, which are important scaffolds in medicinal chemistry with a wide range of
biological activities.[10][11] The synthesis typically involves the reduction of the nitro group to
an amine, followed by cyclization with a suitable reagent.

Agrochemicals

The incorporation of fluorine atoms into agrochemicals can enhance their efficacy and
metabolic stability. 2-Fluoro-4-nitrotoluene serves as a building block for the synthesis of
various herbicides and pesticides.[2]

Kinase Inhibitors

The 2-fluoro-4-nitrophenyl motif is found in some kinase inhibitors. The synthesis of these
complex molecules can utilize 2-Fluoro-4-nitrotoluene as a starting material to introduce this
key structural element.

Experimental Protocols

The following section provides detailed experimental procedures for some of the key
transformations of 2-Fluoro-4-nitrotoluene.

Synthesis of 2-Fluoro-4-nitrotoluene from 2,4-
Dinitrotoluene
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Figure 3: Workflow for the synthesis of 2-Fluoro-4-nitrotoluene.

Procedure:[5]

* In a suitable reaction vessel, mix choline chloride (0.14 g, 1 mmol) and urea (0.12 g, 2 mmol)
to form a eutectic mixture.
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 To this mixture, add 2,4-dinitrotoluene (2 mmol), potassium fluoride (15 mmol), and dimethyl
sulfoxide (DMSO) (2.5 mL).

» Heat the reaction mixture to 160 °C and stir for 8 hours.
 After cooling to room temperature, add 10 mL of water and stir thoroughly.
o Extract the aqueous layer with ethyl acetate (3 x 10 mL).

o Combine the organic layers, wash with saturated brine (3 x 10 mL), and dry over anhydrous
MgSOa.

e Remove the solvent under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography to yield 2-Fluoro-4-nitrotoluene. (Yield:
609%).

Oxidation to 2-Fluoro-4-nitrobenzoic Acid
Procedure:[7]

 In areaction flask, stir a mixture of 2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol),
tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1IN NaOH, and KMnOa4 (20.0 g) at
room temperature.

o After 10 minutes, heat the resulting mixture to 95 °C with stirring.

e Add additional 30.0 g portions of KMnOa after 2 hours and 3 hours.

o Continue stirring at 95 °C for an additional 10 hours.

o Cool the reaction mixture to room temperature and filter through Celite to remove MnO:.

 Acidify the filtrate to pH 2 by adding concentrated hydrochloric acid, which will cause an off-
white precipitate to form.

o Collect the precipitate by vacuum filtration.
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 For further purification, dissolve the crude solid in 300 mL of 1N aqueous NaOH, acidify to
pH 2 using concentrated hydrochloric acid, and extract the mixture with CH2Clz (3 x 200 mL).

e Wash the combined CH2Cl2 extracts with 0.1 N aqueous HCI (2 x 100 mL), dry over
anhydrous NazSOa, and concentrate in vacuo to afford 2-fluoro-4-nitrobenzoic acid as a
white crystalline solid. (Yield: 73.7%).

Reduction to 2-Fluoro-4-aminotoluene

Procedure:[6]

 In a suitable reaction vessel, carefully grind 2-Fluoro-4-nitrotoluene (0.2 mmol) and a
palladium catalyst (e.g., 10% Pd/C) into a fine powder in a mixture of 1 mL of an organic
solvent (e.g., ethanaol).

o Transfer the reaction mixture to a glass vessel with a rubber diaphragm and seal it.
o Purge the reactor with N2 gas several times to remove air.

» Replace the Nz gas in the reactor with hydrogen gas (0.1 MPa).

o Stir the mixture for 5 minutes at room temperature.

» After the reaction is complete, filter the reaction mixture to remove the catalyst.

o Concentrate the resulting filtrate under vacuum to obtain the target product, 2-fluoro-4-
aminotoluene.

Bromination of the Methyl Group

Procedure:[9]

» To a solution of 2-Fluoro-4-nitrotoluene (4.96 g, 32 mmol) and N-bromosuccinimide (NBS)
(6.05 g, 34 mmol) in carbon tetrachloride (CCls) (80 mL), add benzoyl peroxide (BPO) (0.39
g, 1.6 mmol).

o Heat the mixture at 68 °C for 5 hours.
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« After cooling, filter the reaction mixture and concentrate it in vacuo.

o Purify the residue by silica gel column chromatography (eluent: PE/EtOAc = 20:1) to give 2-
fluoro-4-nitrobenzyl bromide as a yellow solid. (Yield: 60%).

Conclusion

2-Fluoro-4-nitrotoluene is a highly valuable and versatile building block in organic synthesis.
Its unique combination of functional groups allows for a wide array of chemical transformations,
providing access to a diverse range of complex molecules. The methodologies and applications
presented in this guide highlight its significance in the synthesis of pharmaceuticals,
agrochemicals, and other functional materials. The detailed experimental protocols serve as a
practical resource for researchers to leverage the full potential of this important synthetic
intermediate. Further research into its application in palladium-catalyzed cross-coupling
reactions and the synthesis of novel bioactive compounds will undoubtedly continue to expand
its utility in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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